

Validating the Synergistic Effects of Fanregratinib with Chemotherapy In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: Fanregratinib

Cat. No.: B15576726

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Fanregratinib (HMPL-453), a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, is a promising therapeutic agent in oncology.^{[1][2][3]} Aberrant FGFR signaling is a known driver of tumor growth, angiogenesis, and resistance to anti-tumor therapies.^{[1][3]} While clinical trials are underway to evaluate the efficacy of **Fanregratinib** as a monotherapy and in combination with other agents, including chemotherapy, detailed preclinical data on its synergistic effects with chemotherapy in vivo are emerging.^{[4][5][6]}

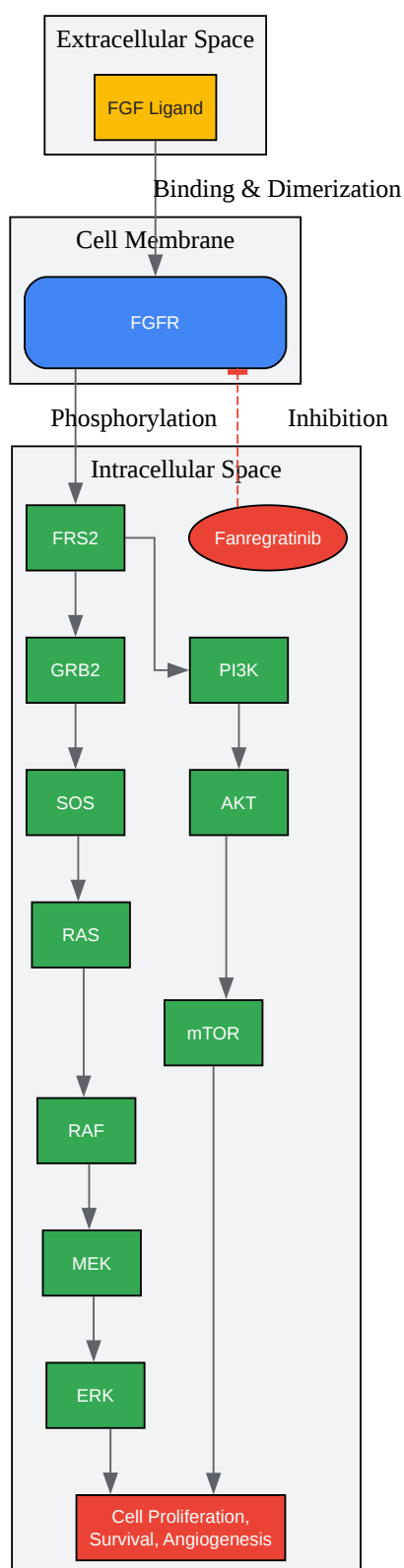
This guide provides a comparative framework for understanding the potential synergistic effects of **Fanregratinib** with chemotherapy, drawing upon published preclinical data from a structurally and mechanistically similar pan-FGFR inhibitor, BGJ398 (Infigratinib), in combination with standard chemotherapeutic agents. These studies provide a strong rationale for the ongoing clinical investigation of **Fanregratinib** in combination regimens.

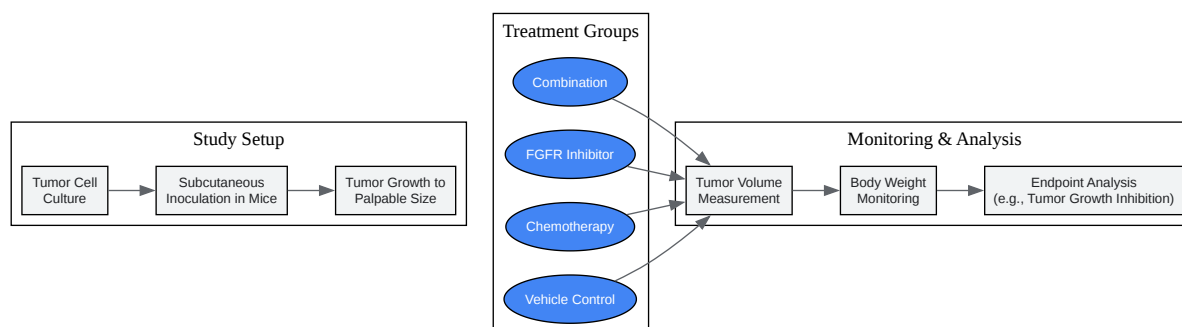
Mechanism of Action: Targeting the FGFR Signaling Pathway

Fanregratinib exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as the RAS-MAPK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival,

and differentiation. In cancers with FGFR alterations (e.g., fusions, mutations, or amplifications), this signaling becomes constitutively active, driving oncogenesis.

Fanregratinib, by blocking the ATP-binding site of the FGFR kinase domain, inhibits these downstream signals, thereby impeding tumor growth.





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